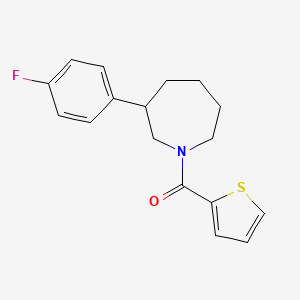

(3-(4-Fluorophenyl)azepan-1-yl)(thiophen-2-yl)methanone

Beschreibung

(3-(4-Fluorophenyl)azepan-1-yl)(thiophen-2-yl)methanone is a heterocyclic compound featuring a seven-membered azepane ring substituted with a 4-fluorophenyl group at position 3, linked via a methanone bridge to a thiophen-2-yl moiety.

Eigenschaften

IUPAC Name |

[3-(4-fluorophenyl)azepan-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNOS/c18-15-8-6-13(7-9-15)14-4-1-2-10-19(12-14)17(20)16-5-3-11-21-16/h3,5-9,11,14H,1-2,4,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLHUQQXVJVFIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Fluorophenyl)azepan-1-yl)(thiophen-2-yl)methanone typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

Attachment of the Thiophene Moiety: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene derivative and a suitable catalyst.

Industrial Production Methods

Industrial production of (3-(4-Fluorophenyl)azepan-1-yl)(thiophen-2-yl)methanone may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives of the fluorophenyl group.

Wissenschaftliche Forschungsanwendungen

(3-(4-Fluorophenyl)azepan-1-yl)(thiophen-2-yl)methanone has several applications in scientific research:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

Materials Science: Its properties may be exploited in the development of novel materials, such as organic semiconductors or polymers.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions, given its ability to interact with various biomolecules.

Wirkmechanismus

The mechanism of action of (3-(4-Fluorophenyl)azepan-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the azepane ring can provide conformational flexibility. The thiophene moiety may participate in π-π stacking interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structural Variations

Azepane vs. Piperazine/Pyrazoline Cores

- Piperazine Derivatives: Compounds like T-04 [(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methanone] () replace the azepane with a six-membered piperazine ring.

- Pyrazoline Derivatives: describes pyrazoline-based methanones (e.g., 3b–3f) with fluorophenyl and thiophenyl groups. The pyrazoline core introduces rigidity and planar geometry, contrasting with the azepane’s conformational flexibility, which may influence binding to biological targets .

Benzothiophene vs. Thiophene Moieties

- Benzo[b]thiophene Derivatives: Compounds like 20d–20h () feature a fused benzothiophene system instead of a simple thiophene.

- Dibenzothiophene Derivatives: highlights dibenzothiophene-based methanones (e.g., 60: dibenzo[b,d]thiophen-2-yl(4-fluorophenyl)methanone), which exhibit dual phosphorescence due to mixed (n,π) and (π,π) transitions. The azepane-thiophene analog lacks this extended conjugation, suggesting distinct optical properties .

Substituent Effects

Fluorophenyl Groups

The 4-fluorophenyl group is a common substituent across analogs (e.g., T-04, 20d–20h, 60). Its electron-withdrawing nature stabilizes adjacent electron-deficient regions, as seen in the enhanced phosphorescence of compound 60 . In contrast, methoxy or sulfonyl groups (e.g., 20d, T-04) modulate electronic effects differently, with methoxy groups increasing electron density and sulfonyl groups enhancing acidity .

Thiophene vs. Aryl Groups

Thiophene’s electron-rich nature contrasts with phenyl or pyridyl groups in analogs like 20h [(3-(4-Fluorophenyl)-6-methoxybenzo[b]thiophen-2-yl)(4-iodophenyl)methanone]. Thiophene’s smaller size and sulfur atom may improve metabolic stability compared to bulkier aryl groups .

Biologische Aktivität

The compound (3-(4-Fluorophenyl)azepan-1-yl)(thiophen-2-yl)methanone (CAS Number: 1797140-00-1) is a novel organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C17H18FNOS |

| Molecular Weight | 303.4 g/mol |

| CAS Number | 1797140-00-1 |

The presence of the fluorophenyl group enhances the compound's electronic properties and biological activity, while the azepane and thiophene moieties contribute to its pharmacokinetic profile.

Anticancer Properties

Recent studies have indicated that compounds similar to (3-(4-Fluorophenyl)azepan-1-yl)(thiophen-2-yl)methanone exhibit significant anticancer activity. For instance, research on related fluorinated compounds has shown that they can induce apoptosis in cancer cells through various mechanisms:

- Induction of Apoptosis : A study demonstrated that certain fluorinated compounds led to increased levels of cleaved caspases, indicating activation of apoptotic pathways in cancer cells .

- Cell Cycle Arrest : Compounds with similar structures have been shown to cause G2/M phase arrest in cancer cells, thereby inhibiting proliferation .

The proposed mechanisms through which (3-(4-Fluorophenyl)azepan-1-yl)(thiophen-2-yl)methanone exerts its biological effects include:

- Interaction with Molecular Targets : The compound may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

- Influence on Signaling Pathways : It may affect key signaling pathways involved in cell survival and proliferation, such as the Notch-Akt pathway, which is crucial in various cancers .

Study on Toxicity and Apoptosis Induction

A notable study investigated the toxicity of structurally related compounds on Spodoptera frugiperda (Sf9) cells. The findings revealed that these compounds induced significant apoptosis, characterized by increased caspase activity and loss of mitochondrial membrane potential. The IC50 values for related compounds were found to be around 30–35 μM, suggesting potent apoptotic activity .

Pharmacological Research

Another study focused on the pharmacological applications of related azepane derivatives in treating neurological disorders. These compounds showed promise in modulating neurotransmitter systems and exhibited neuroprotective effects in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.